molecular formula C13H14N2O3 B7981159 tert-Butyl 4-formyl-1H-benzo[d]imidazole-1-carboxylate

tert-Butyl 4-formyl-1H-benzo[d]imidazole-1-carboxylate

Cat. No.: B7981159
M. Wt: 246.26 g/mol
InChI Key: CSKHSTUQCFQKPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-formyl-1H-benzo[d]imidazole-1-carboxylate (CAS 1273577-63-1) is a high-value chemical building block protected by a tert-butoxycarbonyl (Boc) group and functionalized with a formyl moiety. With the molecular formula C13H14N2O3 and a molecular weight of 246.26 g/mol, this compound is characterized by its high purity . The benzo[d]imidazole core is a privileged scaffold in medicinal chemistry and materials science, and the presence of the formyl group at the 4-position offers a versatile handle for further synthetic elaboration via nucleophilic addition or condensation reactions, such as in the synthesis of more complex pharmaceutical intermediates . The Boc protecting group enhances the compound's stability and can be readily removed under mild acidic conditions to reveal the parent imidazole, offering flexibility in multi-step synthetic routes. This reagent is supplied For Research Use Only and is strictly not intended for diagnostic or therapeutic applications. For optimal stability, it should be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

tert-butyl 4-formylbenzimidazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-13(2,3)18-12(17)15-8-14-11-9(7-16)5-4-6-10(11)15/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKHSTUQCFQKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=NC2=C(C=CC=C21)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via the in situ generation of the Vilsmeier reagent (POCl₃·DMF complex), which electrophilically attacks the electron-rich 4-position of the benzimidazole ring. Optimal conditions include:

  • Temperature : 100–105°C

  • Solvent : Toluene or dichloromethane

  • Molar Ratios : 1:1.2 benzimidazole:DMF, with excess POCl₃ (2–3 equiv).

Experimental Protocol

  • Step 1 : Boc protection of 1H-benzo[d]imidazole using di-tert-butyl dicarbonate (Boc₂O) in acetonitrile at room temperature (18–24 h).

  • Step 2 : Addition of POCl₃ to the Boc-protected benzimidazole in toluene, followed by DMF at 100°C.

  • Workup : Quenching with ice water, pH adjustment to 1–2, and crystallization from toluene yields the product in 75–85% purity .

Key Data :

ParameterValueSource
Yield70–80%
Purity (HPLC)≥95%
Reaction Time5–8 hours

Directed Lithiation-Formylation Strategy

Directed ortho-metallation (DoM) enables regioselective functionalization. For 4-formylation, this method employs n-butyllithium to deprotonate the 4-position, followed by quenching with DMF.

Methodology

  • Lithiation : 1-Boc-benzimidazole is treated with n-BuLi at −78°C in tetrahydrofuran (THF).

  • Formylation : Addition of DMF at low temperature, followed by warming to room temperature.

Optimization Insights

  • Temperature Control : Maintaining −78°C during lithiation prevents side reactions.

  • Solvent : THF ensures solubility and stabilizes the lithiated intermediate.

  • Yield : 60–70%, with minor impurities from over-lithiation.

Comparative Table :

ConditionLithiation-FormylationVilsmeier-Haack
RegioselectivityHigh (≥90%)Moderate (80%)
ScalabilityLimited (mg scale)Industrial
CostHighLow

Oxidation of 4-Methyl Precursors

Oxidation of 4-methyl-1H-benzo[d]imidazole-1-carboxylate provides an alternative route. Common oxidants include manganese dioxide (MnO₂) and selenium dioxide (SeO₂).

Procedure

  • Synthesis of 4-Methyl Derivative : Achieved via Friedel-Crafts alkylation using methyl iodide and AlCl₃.

  • Oxidation : Stirring 4-methyl-Boc-benzimidazole with MnO₂ in dichloroethane at reflux (12 h).

Challenges and Solutions

  • Over-Oxidation : Risk of forming carboxylic acids; mitigated by using stoichiometric MnO₂.

  • Yield : 50–65%, lower than Vilsmeier-Haack due to side reactions.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Vilsmeier-Haack70–80≥95HighHigh
Lithiation-Formylation60–7085–90LowModerate
Oxidation50–6580–85ModerateLow

Key Findings :

  • The Vilsmeier-Haack method is optimal for industrial applications due to high yields and scalability.

  • Lithiation-formylation suits small-scale syntheses requiring regiochemical precision.

  • Oxidation routes are less favored due to moderate efficiency but remain viable for specific substrates .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 4-formyl-1H-benzo[d]imidazole-1-carboxylate can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

    Reduction: The compound can be reduced to corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination or nitrating agents for nitration.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated benzimidazole derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 4-formyl-1H-benzo[d]imidazole-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, benzimidazole derivatives are studied for their potential as enzyme inhibitors and their ability to interact with nucleic acids. This compound can be used in the development of new biochemical assays.

Medicine: Benzimidazole derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial, antiviral, and anticancer activities.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and dyes. Its stability and reactivity make it suitable for various chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-formyl-1H-benzo[d]imidazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The benzimidazole ring can also interact with DNA, potentially affecting gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The table below compares the title compound with derivatives featuring different substituents:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Key Properties/Applications References
tert-Butyl 4-formyl-1H-benzo[d]imidazole-1-carboxylate C₁₃H₁₃N₂O₃ 196.21 4-formyl Precursor for Schiff bases; crystallizes with C-H···O interactions
tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate C₁₃H₁₅BrN₂O₂ 311.18 4-bromomethyl Undergoes nucleophilic substitution; used in cross-coupling reactions
tert-Butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate C₉H₁₄N₂O₃ 198.22 4-hydroxymethyl Potential for oxidation to aldehyde; intermediate in drug synthesis
tert-Butyl 5-hydroxy-1H-benzo[d]imidazole-1-carboxylate C₁₂H₁₄N₂O₃ 234.25 5-hydroxy Exhibits hydrogen bonding; used in fluorescence studies
Key Observations:
  • Bromomethyl vs. Formyl: The bromine atom in the bromomethyl derivative increases molecular weight by ~115 g/mol compared to the formyl analogue. This substitution enhances reactivity in Sonogashira or Suzuki-Miyaura cross-coupling reactions .
  • Hydroxymethyl vs. Formyl : The hydroxymethyl variant (C₉H₁₄N₂O₃) is smaller and less planar, favoring solubility in polar solvents. It can be oxidized to the formyl derivative, making it a synthetic precursor .
  • Hydroxy Substituents : Hydroxy derivatives (e.g., 5-hydroxy) exhibit strong hydrogen-bonding networks, influencing their solid-state photophysical properties .

Crystallographic and Hydrogen-Bonding Trends

  • This compound : Forms C-H···O interactions along the a-axis, creating a layered structure .
  • tert-Butyl imidazole-1-carboxylate (simpler analogue without benzene ring): Adopts dimeric units via π-π interactions (3.26 Å separation) and C-H···O bonds, demonstrating the Boc group’s steric influence on packing .
  • Hydroxy Derivatives : Intramolecular hydrogen bonds (e.g., O-H···N) dominate, reducing conformational flexibility compared to formyl or bromomethyl analogues .

Biological Activity

tert-Butyl 4-formyl-1H-benzo[d]imidazole-1-carboxylate, a compound with the molecular formula C₁₃H₁₄N₂O₃, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its interactions with various biological targets, structural characteristics, and potential applications in drug development.

Structural Characteristics

The compound features a benzimidazole moiety, which is known for its diverse pharmacological properties. The presence of the tert-butyl group enhances lipophilicity, potentially improving the compound's bioavailability. The structural representation can be denoted using SMILES notation: CC(C)(C)OC(=O)n1cnc2c(C=O)cccc12.

Preliminary studies indicate that this compound exhibits significant binding affinity to various biological targets, including enzymes and receptors involved in metabolic pathways. These interactions suggest potential roles in therapeutic applications, particularly in oncology and metabolic disorders.

Table 1: Comparison of Binding Affinity with Similar Compounds

Compound NameMolecular FormulaBinding Affinity (IC50)
This compoundC₁₃H₁₄N₂O₃TBD
Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylateC₁₇H₂₃N₃O₂TBD
Tert-butyl 4-formyl-1H-imidazole-1-carboxylateC₁₃H₁₄N₂O₃TBD

Note: TBD indicates that specific binding affinity values are yet to be determined.

Anticancer Potential

Research has indicated that compounds similar to this compound can inhibit poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair mechanisms. Inhibiting PARP can enhance the efficacy of DNA-damaging agents used in cancer therapy . The benzimidazole scaffold is particularly relevant due to its established role in developing PARP inhibitors.

Case Studies

Several studies have explored the biological activity of related compounds within the benzimidazole family, highlighting their anticancer properties:

  • PARP Inhibition : A study demonstrated that derivatives of benzimidazole could effectively inhibit PARP activity, suggesting that this compound might exhibit similar effects .
  • Cytotoxicity Assays : In vitro assays have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the benzimidazole structure have resulted in increased potency against breast cancer cells .

Q & A

Basic: What are the key spectroscopic and crystallographic methods for characterizing tert-butyl 4-formyl-1H-benzo[d]imidazole-1-carboxylate?

Answer:

  • Single-crystal X-ray diffraction (SCXRD) is critical for determining the compound’s molecular geometry and packing. For example, the crystal structure of the closely related compound tert-butyl imidazole-1-carboxylate was resolved using SHELX software, with refinement parameters such as R=0.040R = 0.040 and wR=0.104wR = 0.104 .
  • NMR and IR spectroscopy confirm functional groups: the formyl group’s 13C^{13}\text{C} NMR signal typically appears near 190 ppm, while the tert-butyl group shows distinct 1H^1\text{H} signals at ~1.3 ppm. IR bands for carbonyl (C=O) stretch at ~1700 cm1^{-1} .

Basic: What synthetic strategies are employed to introduce the formyl group into the benzo[d]imidazole scaffold?

Answer:

  • Directed ortho-metalation (DoM): Use a lithiating agent (e.g., LDA) on a protected benzoimidazole, followed by quenching with DMF to install the formyl group at the 4-position.
  • Vilsmeier-Haack reaction: Treat the benzoimidazole precursor with POCl3_3 and DMF to achieve regioselective formylation. Post-synthesis, the tert-butyl carboxylate protecting group is retained to avoid side reactions .

Advanced: How can hydrogen-bonding interactions in the crystal lattice influence the compound’s stability and reactivity?

Answer:

  • Graph set analysis (as per Etter’s rules) reveals motifs like D(2,1)\text{D}(2,1) or R22(8)\text{R}_2^2(8) for intermolecular C=O\cdotsH–N interactions. For example, the title compound’s crystal packing shows bifurcated hydrogen bonds between the formyl oxygen and adjacent imidazole N–H groups, stabilizing the lattice .
  • Thermal stability: Stronger H-bond networks correlate with higher melting points. TGA/DSC data should be cross-referenced with crystallographic data to assess decomposition pathways.

Advanced: How to resolve contradictions in crystallographic data refinement for this compound?

Answer:

  • SHELXL refinement: Use iterative cycles with restraints for anisotropic displacement parameters (ADPs). For example, initial refinement of the title compound’s structure may show disorder in the tert-butyl group; applying "ISOR" or "SIMU" restraints in SHELXL improves model accuracy .
  • Validation tools: Employ checkCIF/PLATON to identify outliers in bond lengths/angles. Discrepancies >3σ may indicate twinning or incorrect space group assignment .

Advanced: What methodological considerations are critical for functionalizing the formyl group in further derivatization?

Answer:

  • Nucleophilic addition: The formyl group reacts with Grignard reagents or hydrazines. Monitor reaction progress via 1H^{1}\text{H} NMR for aldehyde proton disappearance (~9.8 ppm).
  • Protection-deprotection: Use mild conditions (e.g., trimethyl orthoformate) to protect the formyl group as an acetal before modifying other sites. Ensure the tert-butyl carboxylate remains intact by avoiding strong acids/bases .

Advanced: How to design experiments to analyze the compound’s reactivity under varying pH or solvent conditions?

Answer:

  • pH-dependent stability studies: Use UV-Vis spectroscopy to monitor formyl group hydrolysis. In aqueous buffers (pH 2–12), measure absorbance at 280 nm (imidazole π→π* transitions) over time.
  • Solvent polarity effects: Compare reaction rates in DMSO (polar aprotic) vs. THF (non-polar). Polar solvents stabilize zwitterionic intermediates during formyl group reactions .

Advanced: How to interpret electron density maps for disordered regions in the crystal structure?

Answer:

  • SHELXD/SHELXE pipelines: For twinned or pseudo-symmetric crystals, use Patterson methods to resolve disorder. For example, partial occupancy of the tert-butyl group may require partitioning into two orientations with refined site-occupancy factors (SOFs) .
  • ORTEP-3 visualization: Generate thermal ellipsoid plots to identify regions with high ADPs (>0.1 Å2^2), indicating dynamic disorder. Exclude these regions from hydrogen-bonding analysis .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Answer:

  • Intermediate for kinase inhibitors: The formyl group enables Schiff base formation with amine-containing pharmacophores. For example, coupling with anilines generates imine-linked prodrugs targeting ATP-binding pockets .
  • Proteolysis-targeting chimeras (PROTACs): The tert-butyl group enhances cell permeability, while the benzoimidazole core serves as a E3 ligase-recruiting moiety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.